molecular formula C23H18N4O2 B4636274 N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4636274
M. Wt: 382.4 g/mol
InChI Key: BZVLODKKNOLZDE-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a pyridinyl group and an acetylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Next, the pyridinyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid derivative. The acetylamino phenyl group is then attached via an amide bond formation, typically using an acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyridinyl or quinoline rings.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridinyl rings, using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline or pyridinyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anticancer agent, given its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with biological macromolecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.

    Pyridinyl derivatives: Such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3).

Uniqueness

N-[4-(acetylamino)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with both a pyridinyl and an acetylamino phenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15(28)25-17-8-10-18(11-9-17)26-23(29)20-13-22(16-5-4-12-24-14-16)27-21-7-3-2-6-19(20)21/h2-14H,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVLODKKNOLZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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